

Application Notes and Protocols for (Rac)-

Carisbamate-d4 in In Vitro Research

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Compound of Interest		
Compound Name:	(Rac)-Carisbamate-d4	
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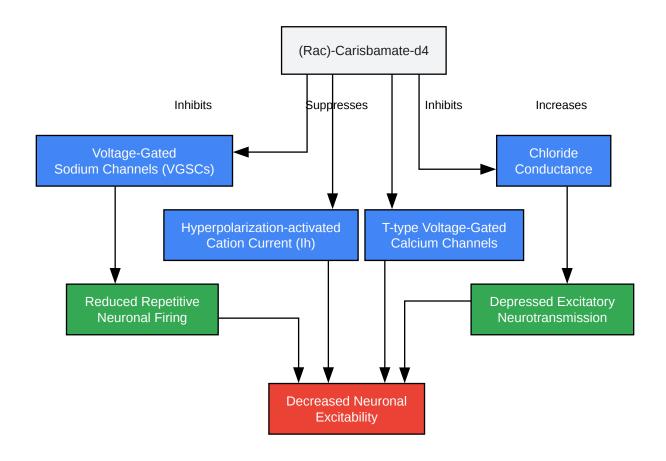
Introduction

(Rac)-Carisbamate-d4 is a deuterated analog of Carisbamate, a novel neuromodulator with demonstrated anticonvulsant properties.[1][2][3] Carisbamate has shown efficacy in various preclinical models of epilepsy and has been investigated for the treatment of partial-onset seizures.[1][2] Its mechanism of action, while not fully elucidated, is believed to involve the modulation of voltage-gated ion channels, leading to a reduction in neuronal hyperexcitability. These application notes provide detailed protocols for in vitro assays to characterize the effects of (Rac)-Carisbamate-d4 on neuronal function. The inclusion of a deuterium-labeled compound is often utilized in metabolic stability and pharmacokinetic studies, but the fundamental in vitro experimental setups remain consistent with the non-labeled compound.

Mechanism of Action

Carisbamate's primary mechanism of action is attributed to its effects on voltage-gated sodium channels (VGSCs). It exhibits a use-dependent and voltage-dependent block of these channels, which contributes to the inhibition of repetitive neuronal firing. Additionally, studies have suggested that Carisbamate may also modulate hyperpolarization-activated cation currents (Ih) and T-type voltage-gated calcium channels. There is also evidence for its ability to increase chloride conductances, further contributing to the depression of excitatory neurotransmission.





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Caption: Proposed mechanism of action for (Rac)-Carisbamate-d4.

Data Presentation

Table 1: In Vitro Efficacy of Carisbamate on Neuronal Activity



Parameter	Cell Type	Model	Concentrati on (μM)	Effect	Reference
Action Potential Firing	Rat Piriform Cortical Neurons	Brain Slices	100-400	Decreased number and frequency of evoked action potentials	
Sustained Repetitive Firing (SRF)	Cultured Hippocampal Neurons	Current Injection	100	Significantly decreased SRF	
Spontaneous Recurrent Epileptiform Discharges (SREDs)	Cultured Hippocampal Neurons	Low Mg2+ model	58.75 (ED50)	Dose- dependent blockade of SREDs	
Voltage- Gated Sodium Channels (Nav1.2)	Rat Brain	Whole-cell patch clamp	68 (IC50)	Concentratio n-, voltage-, and use- dependent inhibition	
Voltage- Gated Sodium Channels	Rat Hippocampal Neurons	Whole-cell patch clamp	89 (IC50)	Blockade of VGSCs	
Repetitive Firing of Action Potentials	Cultured Rat Hippocampal Neurons	Current Injection	30	46% inhibition	
Repetitive Firing of Action Potentials	Cultured Rat Hippocampal Neurons	Current Injection	100	87% inhibition	



T-type Calcium Channels (Cav3.1)	tsA-201 HEK cells	Whole-cell patch clamp	100	16.8% reduction in current
T-type Calcium Channels (Cav3.1)	tsA-201 HEK cells	Whole-cell patch clamp	300	28.8% reduction in current

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Cultured Hippocampal Neurons

This protocol is designed to assess the effects of **(Rac)-Carisbamate-d4** on voltage-gated sodium channels and sustained repetitive firing.

1. Cell Culture:

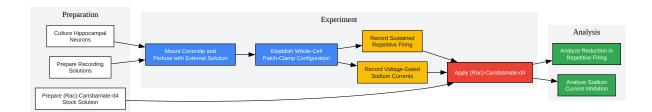
- Culture primary hippocampal neurons from embryonic day 18 (E18) rat pups.
- Plate neurons on poly-D-lysine-coated glass coverslips.
- Maintain cultures in a humidified incubator at 37°C and 5% CO2.
- Experiments are typically performed on mature neurons (14-21 days in vitro).

2. Solutions:

- External Solution (in mM): 145 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 140 K-gluconate, 5 NaCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 ATP-Mg, 0.1 GTP-Na (pH adjusted to 7.2 with KOH).
- **(Rac)-Carisbamate-d4** Stock Solution: Prepare a 100 mM stock solution in DMSO and dilute to final concentrations in the external solution on the day of the experiment.



- 3. Electrophysiological Recording:
- Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution at a constant rate.
- Use borosilicate glass pipettes (3-5 $M\Omega$ resistance) filled with the internal solution for whole-cell recordings.
- Establish a whole-cell configuration and clamp the membrane potential at -70 mV.
- To study voltage-gated sodium currents, apply depolarizing voltage steps.
- To assess sustained repetitive firing, hold the neuron in current-clamp mode and inject depolarizing current steps of varying amplitudes.
- 4. Data Analysis:
- Measure the peak sodium current amplitude in response to voltage steps before and after the application of (Rac)-Carisbamate-d4.
- Count the number of action potentials fired during depolarizing current injections.
- Calculate the percentage of inhibition for both parameters.





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Caption: Workflow for patch-clamp electrophysiology.

Protocol 2: Induction and Recording of Seizure-Like Activity in Brain Slices

This protocol is used to evaluate the anticonvulsant effects of **(Rac)-Carisbamate-d4** in an ex vivo model of epilepsy.

- 1. Brain Slice Preparation:
- Anesthetize and decapitate a young adult rat (e.g., Wistar).
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
- aCSF Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.
- Prepare 400 µm thick coronal or horizontal slices containing the piriform cortex or hippocampus using a vibratome.
- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
- 2. Induction of Seizure-Like Events (SLEs):
- Transfer a single slice to a recording chamber and perfuse with oxygenated aCSF.
- Induce SLEs by perfusing with a modified aCSF containing either low Mg2+ (0 mM) or 4-aminopyridine (4-AP, 100 μ M).
- 3. Electrophysiological Recording:
- Place a glass microelectrode filled with aCSF into layer II/III of the piriform cortex or the CA3
 region of the hippocampus to record extracellular field potentials.
- Record baseline SLE activity for at least 20 minutes.

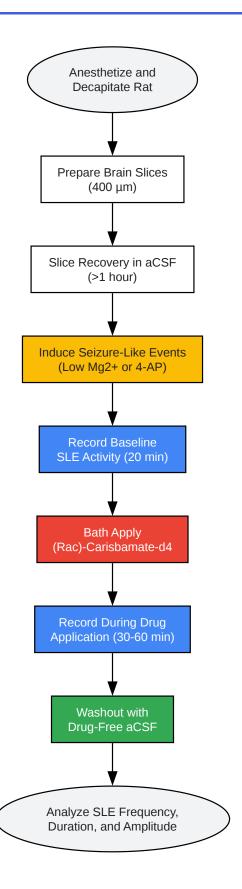
Methodological & Application





- Bath-apply (Rac)-Carisbamate-d4 at desired concentrations and record for an additional 30-60 minutes.
- Perform a washout by perfusing with the drug-free aCSF to check for reversibility of the effects.
- 4. Data Analysis:
- Measure the frequency, duration, and amplitude of the SLEs before, during, and after drug application.
- Quantify the anticonvulsant effect as a percentage reduction in SLE frequency or duration.





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Caption: Workflow for brain slice electrophysiology.



Conclusion

The provided protocols offer a robust framework for the in vitro characterization of **(Rac)-Carisbamate-d4**. These experiments will enable researchers to investigate its effects on fundamental neuronal properties and its potential as an anticonvulsant. The data generated from these assays will be crucial for understanding the compound's mechanism of action and for its further development as a therapeutic agent.

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